5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide -

5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide

Catalog Number: EVT-5165070
CAS Number:
Molecular Formula: C15H13BrClNO2
Molecular Weight: 354.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While its specific source within the scientific literature remains unclear, its structural similarity to known pharmaceutical compounds, particularly certain antidiabetic drugs [], indicates its potential relevance in medicinal chemistry research.

Applications
  • Medicinal Chemistry: As a benzamide derivative, it could be explored for potential therapeutic applications, drawing inspiration from known drugs with similar structural motifs [].

Glibenclamide

  • Compound Description: Glibenclamide (5-chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide), also known as Glyburide, is a well-established second-generation sulfonylurea drug widely used for treating type 2 diabetes. It functions by stimulating insulin secretion from pancreatic β-cells and exhibits glucose and lipid-lowering effects. []
  • Relevance: Glibenclamide shares a similar core structure with 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, both containing a benzamide moiety. The presence of halogen and methoxy substituents on the benzamide ring further emphasizes their structural similarities. Furthermore, the research paper [] focuses on synthesizing and evaluating the hypoglycemic and hypolipidemic activities of various glibenclamide analogs, highlighting the significance of exploring structural modifications around this core structure for potential therapeutic applications.

5-Chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide Analogues

  • Compound Description: The study investigated the impact of modifying the lipophilic side chain of Glibenclamide, specifically replacing the 5-chloro-2-methoxybenzamide with 4-bromo-3,5-dimethoxybenzamide and 2,4-dichlorobenzamide. These structural modifications aimed to investigate potential improvements in the drug's anti-hyperglycemic and anti-lipidemic activities. []

N-[(1S)-endo-1,3,3-Trimethylbicyclo-[2.2.1]-heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a selective antagonist of the cannabinoid type-2 receptor (CB2R). In a study exploring the role of CB2R in stroke recovery, SR144528 was found to inhibit neuroblast migration and reduce the formation of new neurons in the brain after stroke. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

  • Compound Description: JWH133 is a known agonist of the CB2R. In the context of the stroke recovery study, JWH133 did not demonstrate a significant impact on neurogenesis or functional outcome after stroke in vivo. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

  • Compound Description: Chlorantraniliprole is a widely used insecticide. Research on its metabolism in lactating goats revealed that it undergoes various metabolic transformations, including N-demethylation, hydroxylation, oxidation, and hydrolysis, leading to the formation of multiple metabolites. []

Properties

Product Name

5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide

IUPAC Name

5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide

Molecular Formula

C15H13BrClNO2

Molecular Weight

354.62 g/mol

InChI

InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19)

InChI Key

ATEOUUWUNAJLGJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.